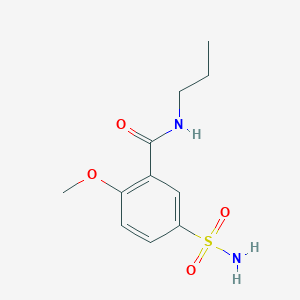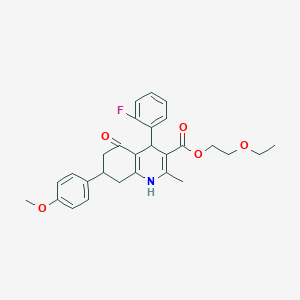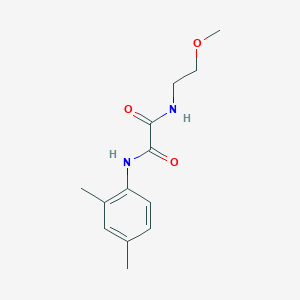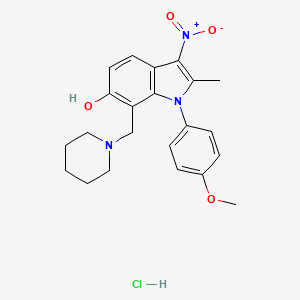
1,3,7-trimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione
Vue d'ensemble
Description
1,3,7-trimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione, also known as theophylline, is a methylxanthine drug that is commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is a bronchodilator that works by relaxing the smooth muscles in the airways, allowing for easier breathing. In addition to its clinical applications, theophylline has also been used as a research tool to investigate various physiological and biochemical processes.
Mécanisme D'action
Theophylline works by inhibiting the enzyme phosphodiesterase, which is involved in the breakdown of cyclic AMP (cAMP). By inhibiting this enzyme, 1,3,7-trimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione increases the levels of cAMP in the smooth muscles of the airways, leading to relaxation and dilation of the airways.
Biochemical and Physiological Effects
In addition to its bronchodilator effects, 1,3,7-trimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has been shown to have a range of other biochemical and physiological effects. For example, 1,3,7-trimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has been shown to increase heart rate and cardiac output, as well as stimulate the central nervous system. Theophylline has also been shown to have anti-inflammatory effects, which may contribute to its effectiveness in the treatment of respiratory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Theophylline has several advantages as a research tool. It is readily available and relatively inexpensive, making it accessible to researchers with limited budgets. In addition, 1,3,7-trimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has a well-established safety profile, which makes it a relatively low-risk compound to work with in the laboratory. However, there are also some limitations to the use of 1,3,7-trimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione in research. For example, 1,3,7-trimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. In addition, 1,3,7-trimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione can interact with other drugs and compounds, which can complicate experimental design and interpretation.
Orientations Futures
There are several areas of future research that could be pursued with 1,3,7-trimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione. One potential direction is to investigate the use of 1,3,7-trimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione in combination with other drugs for the treatment of respiratory diseases. Another area of interest is the potential use of 1,3,7-trimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione in the treatment of other conditions, such as heart failure and neurological disorders. Finally, there is also potential for the development of new synthetic analogs of 1,3,7-trimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione with improved efficacy and safety profiles.
Méthodes De Synthèse
Theophylline can be synthesized from xanthine, a naturally occurring purine base found in caffeine and other methylxanthine-containing compounds. The synthesis involves a series of chemical reactions that convert xanthine into 1,3,7-trimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione. The process typically involves the use of various chemicals and solvents, and requires careful control of reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
Theophylline has been used extensively in scientific research to investigate a range of physiological and biochemical processes. One of the key areas of research has been the role of 1,3,7-trimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione in the treatment of respiratory diseases such as asthma and COPD. Studies have shown that 1,3,7-trimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione can improve lung function and reduce symptoms such as wheezing and shortness of breath.
Propriétés
IUPAC Name |
1,3,7-trimethyl-8-phenoxypurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-16-10-11(17(2)14(20)18(3)12(10)19)15-13(16)21-9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTBRYLMPPVUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OC3=CC=CC=C3)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279110 | |
| Record name | 1,3,7-Trimethyl-8-phenoxy-3,7-dihydro-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6279-37-4 | |
| Record name | MLS000737946 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,7-Trimethyl-8-phenoxy-3,7-dihydro-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-dimethyl-10-pentanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4981015.png)
![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine](/img/structure/B4981017.png)
![N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4981022.png)


![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4981049.png)

![3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4981051.png)
![1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4981057.png)


![5-{[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4981090.png)
![methyl 5-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-chlorobenzoate](/img/structure/B4981093.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(3-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B4981102.png)